molecular formula C8H9BO5 B1420415 4-(Carboxymethoxy)phenylboronic acid CAS No. 1072945-84-6

4-(Carboxymethoxy)phenylboronic acid

Cat. No.: B1420415
CAS No.: 1072945-84-6
M. Wt: 195.97 g/mol
InChI Key: RJTGNLGIQQFSEI-UHFFFAOYSA-N
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Description

4-(Carboxymethoxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carboxymethoxy group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-(Carboxymethoxy)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules . This interaction is crucial in the development of glucose sensors and other diagnostic tools. Additionally, this compound can interact with enzymes such as beta-lactamase, influencing their activity . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways . This compound can also impact gene expression and cellular metabolism by modulating the activity of specific enzymes and proteins . The effects of this compound on cellular function are complex and depend on the specific cellular context and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the specific experimental conditions . Studies have shown that this compound can have lasting effects on cellular processes, particularly when used in in vitro or in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary significantly with different dosages . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its biochemical effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are critical for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethoxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like water or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acidic or Basic Conditions: Employed in esterification and hydrolysis reactions.

    Solvents: Common solvents include water, methanol, and dichloromethane.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Carboxyphenylboronic Acid: Similar structure but lacks the carboxymethoxy group.

    4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a carboxymethoxy group.

    4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of a carboxymethoxy group.

Uniqueness

4-(Carboxymethoxy)phenylboronic acid is unique due to the presence of both carboxylic acid and boronic acid functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to form stable boronate esters with diols makes it particularly valuable in biological and analytical applications.

Properties

IUPAC Name

2-(4-boronophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTGNLGIQQFSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674573
Record name (4-Boronophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-84-6
Record name 2-(4-Boronophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Boronophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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